molecular formula C6H11NO B562419 1-Methyl-4-piperidone-2,2,6,6-d4 CAS No. 1189723-14-5

1-Methyl-4-piperidone-2,2,6,6-d4

Cat. No. B562419
M. Wt: 117.184
InChI Key: HUUPVABNAQUEJW-CQOLUAMGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-piperidone-2,2,6,6-d4 is a deuterium-labeled analog of the potent neurotransmitter acetylcholine. Its chemical formula is C6H7D4NO , and it has a molecular weight of approximately 117.18 g/mol . This compound is used in scientific research to investigate the intricate metabolic pathways of acetylcholine.


Molecular Structure Analysis

The molecular structure of 1-Methyl-4-piperidone-2,2,6,6-d4 consists of a piperidone ring with a methyl group (CH3) and a deuterium atom (D) attached. The deuterium labeling provides a unique isotopic signature, allowing researchers to track its fate within biological systems .


Physical And Chemical Properties Analysis

  • Solubility : Soluble in dichloromethane and methanol .
  • Appearance : Liquid with a light yellow color .

properties

IUPAC Name

2,2,6,6-tetradeuterio-1-methylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3/i4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUPVABNAQUEJW-CQOLUAMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(=O)CC(N1C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662116
Record name 1-Methyl(2,2,6,6-~2~H_4_)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-piperidone-2,2,6,6-d4

CAS RN

1189723-14-5
Record name 1-Methyl(2,2,6,6-~2~H_4_)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.